MFCD02349723
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Overview
Description
MFCD02349723 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Preparation Methods
The synthesis of MFCD02349723 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the compound involves a series of reactions that introduce the core structure. This may include condensation reactions, cyclization, or other methods to form the basic skeleton of the molecule.
Functionalization: Once the core structure is established, various functional groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct placement of functional groups.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound suitable for further use.
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
MFCD02349723 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can introduce different functional groups into the molecule. Common reagents include halogens, acids, and bases, depending on the desired substitution.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups that retain the core structure of this compound.
Scientific Research Applications
MFCD02349723 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is used to study cellular processes and interactions. It can act as a probe or marker in various assays, helping researchers understand the mechanisms of action of different biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of MFCD02349723 involves its interaction with specific molecular targets within cells. These interactions can modulate various pathways, leading to changes in cellular behavior. The compound may bind to receptors, enzymes, or other proteins, altering their activity and resulting in downstream effects that are beneficial for therapeutic purposes.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2FN3O2S/c25-16-3-7-20(21(26)11-16)22-8-6-18(32-22)10-15(12-28)23(31)30-24-29-13-19(33-24)9-14-1-4-17(27)5-2-14/h1-8,10-11,13H,9H2,(H,29,30,31)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHSKSOJKPQSDN-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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